Ethyl 3,5-dibromo-2,4-difluorophenylacetate is an organic compound characterized by its unique molecular structure, which includes bromine and fluorine substituents on a phenyl ring. This compound has the molecular formula and a molecular weight of approximately 357.97 g/mol. Its chemical structure significantly influences its reactivity and applications in various scientific fields.
Ethyl 3,5-dibromo-2,4-difluorophenylacetate can be sourced from chemical suppliers that specialize in organic compounds. It is also available through various online chemical databases and marketplaces, where it is listed alongside its specifications and potential applications.
This compound falls under the category of phenylacetates, which are esters derived from phenylacetic acid. The presence of halogen atoms (bromine and fluorine) classifies it further as a halogenated organic compound. Such compounds are often studied for their unique chemical properties and biological activities.
The synthesis of Ethyl 3,5-dibromo-2,4-difluorophenylacetate typically involves several key steps:
The molecular structure of Ethyl 3,5-dibromo-2,4-difluorophenylacetate features:
CC(=O)Oc1ccc(c(c1Br)F)BrF.Ethyl 3,5-dibromo-2,4-difluorophenylacetate participates in various chemical reactions:
These reactions are significant for modifying the compound for specific applications in organic synthesis and medicinal chemistry.
The mechanism of action for Ethyl 3,5-dibromo-2,4-difluorophenylacetate depends largely on its interactions with biological targets:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the identity and purity of the compound.
Ethyl 3,5-dibromo-2,4-difluorophenylacetate has several notable applications:
CAS No.: 119509-26-1
CAS No.: 467-14-1
CAS No.: 100239-45-0